molecular formula C10H12O3 B1608900 3-(2-Hydroxyphenoxy)butan-2-one CAS No. 91061-42-6

3-(2-Hydroxyphenoxy)butan-2-one

Cat. No. B1608900
CAS RN: 91061-42-6
M. Wt: 180.2 g/mol
InChI Key: AIWPGYYOUHWHRH-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenoxy)butan-2-one, also known as 3-hydroxy-2-phenoxypropionic acid (3-HPP), is a naturally occurring phenolic compound found in a variety of plants and fruits. It has been used in scientific research for its antioxidant and anti-inflammatory properties as well as its potential therapeutic applications. In

Scientific Research Applications

Control of Japanese Encephalitis

Specific Scientific Field

Entomology and Public Health

Comprehensive and Detailed Summary of the Application

3-(2-Hydroxyphenoxy)butan-2-one has been found to be effective in controlling the population of Cx. vishnui, a mosquito species that is a vector for Japanese encephalitis . This disease is a major public health concern, and controlling the vector population is a key strategy in its management .

Detailed Description of Methods of Application or Experimental Procedures

The compound was isolated from the n-hexane extract of the leaf of M. ferrea, a plant species . The extraction was done using a Sohxlet apparatus . The extract was then fractionated using Thin Layer Chromatography (TLC) to isolate the bioactive compounds . The structures of the active principles were determined using FTIR, gas chromatography, mass spectrometry, and library data list .

Thorough Summary of the Results or Outcomes Obtained

The compound showed potentiality to control Cx. vishnui 3rd instars larvae . Cent percent mortality of Cx. vishnui larvae was recorded at 45 ppm concentration of n-hexane extract of M. ferrea after 72 h of exposure . The LC50 value for Cx. vishnui 3rd instars larvae of the active compound are 26.76, 25.64, and 20.32 ppm for 24 h, 48 h, and 72 h respectively . No mortality was recorded when sub-lethal concentration (LC50) of 24 h of the bioactive compound was applied on non-target organisms .

Flavouring Additive for Animal Feed

Specific Scientific Field

Animal Nutrition and Veterinary Medicine

2. Comprehensive and Detailed Summary of the Application: 3-(2-Hydroxyphenoxy)butan-2-one is used as a flavouring additive in animal feed . The use of flavouring additives in animal feed can enhance the palatability of the feed, thereby improving feed intake and potentially enhancing animal growth and productivity .

3. Detailed Description of Methods of Application or Experimental Procedures: The compound is added to the animal feed at specified concentrations . The exact procedures for adding the compound to the feed can vary depending on the specific formulation of the feed and the target animal species .

4. Thorough Summary of the Results or Outcomes Obtained: The compound is considered safe at a concentration of 25 mg/kg complete feed for all target species except chickens for fattening, laying hens, and cats, for which a concentration of 5 mg/kg is considered safe . These safety assessments are based on absorption, distribution, metabolism, excretion, and residue studies, as well as toxicological studies .

Safety And Hazards

It is flammable, may cause eye irritation, and could affect the central nervous system, kidneys, and liver .

properties

IUPAC Name

3-(2-hydroxyphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8(2)13-10-6-4-3-5-9(10)12/h3-6,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWPGYYOUHWHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394478
Record name 3-(2-hydroxyphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyphenoxy)butan-2-one

CAS RN

91061-42-6
Record name 3-(2-hydroxyphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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